4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine
Overview
Description
4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a bromothiophene and a pyrrole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Bromothiophene Group: The bromothiophene group can be introduced via a Suzuki coupling reaction between a thiophene boronic acid and a brominated pyrimidine intermediate.
Addition of the Pyrrole Group: The pyrrole group can be added through a nucleophilic substitution reaction using a pyrrole derivative and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyridine
- 4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrazine
Uniqueness
4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to similar compounds. Its combination of a bromothiophene and a pyrrole group on a pyrimidine ring makes it a versatile scaffold for various applications.
Biological Activity
The compound 4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This compound integrates a pyrimidine core with a bromothiophene and pyrrole moiety, which are known to enhance biological activity through various mechanisms. The synthesis typically involves multi-step reactions that include halogenation and coupling reactions to form the desired pyrimidine structure.
Antimicrobial Activity
Recent studies have shown that similar pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with thiophene and pyrrole substituents have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 µg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin which has an MIC of 2 µg/mL .
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer potential. For example, compounds targeting dihydrofolate reductase (DHFR) have shown promising results in inhibiting cancer cell proliferation. The incorporation of a pyrrole moiety is believed to enhance the interaction with the enzyme's active site, thereby increasing potency .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as DHFR, which is crucial for nucleotide synthesis in rapidly dividing cells.
- DNA Interaction : Some derivatives can intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain structures can induce oxidative stress in microbial cells, leading to cell death.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrimidine derivatives including those with thiophene and pyrrole groups. The results indicated that these compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with MIC values suggesting effectiveness comparable to established antibiotics .
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of similar pyrimidine derivatives against human cancer cell lines. The results showed that these compounds induced apoptosis in cancer cells through caspase activation pathways, highlighting their potential as chemotherapeutic agents .
Summary Table of Biological Activities
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-6-methyl-2-pyrrol-1-ylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3S/c1-9-8-10(11-4-5-12(14)18-11)16-13(15-9)17-6-2-3-7-17/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIQCCQPGJOZFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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